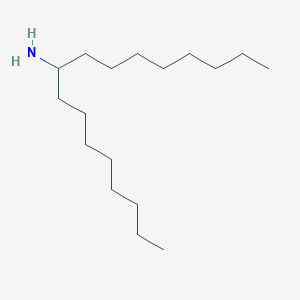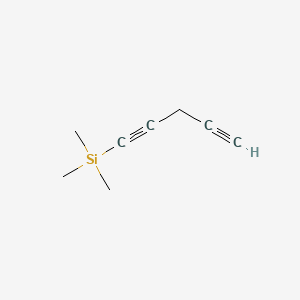
乙二胺四乙酸三钾盐二水合物
描述
Ethylenediaminetetraacetic acid tripotassium salt dihydrate is a chemical compound widely used in various scientific and industrial applications. It is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent that binds to metal ions. This compound is particularly effective in sequestering metal ions, which makes it valuable in numerous fields such as biochemistry, medicine, and environmental science.
科学研究应用
Ethylenediaminetetraacetic acid tripotassium salt dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to remove metal ions from solutions, which is essential in analytical chemistry and various laboratory procedures.
Biology: The compound is employed in molecular biology and biochemistry to inhibit metal-dependent enzymes and to stabilize biological samples by preventing metal-catalyzed oxidation.
Medicine: In medical research, ethylenediaminetetraacetic acid tripotassium salt dihydrate is used to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Industry: It is utilized in industrial processes to prevent metal ion contamination, improve the stability of products, and enhance the efficiency of various chemical reactions.
作用机制
Target of Action
Ethylenediaminetetraacetic acid tripotassium salt dihydrate (EDTA) primarily targets heavy metals in biological systems . It acts as a chelator , binding to these metals and preventing them from participating in chemical reactions .
Mode of Action
EDTA forms stable complexes with heavy metals through a process known as chelation . This interaction involves the formation of multiple bonds between the EDTA and the metal ion, effectively sequestering the metal and preventing it from interacting with other molecules . This is particularly important in the case of metalloproteases, where EDTA can chelate the zinc ion in the active site, inhibiting the enzyme .
Biochemical Pathways
By chelating heavy metals, EDTA can impact various biochemical pathways. For instance, it can inhibit enzymes that require divalent cations as cofactors . This can affect a wide range of biological processes, as many enzymes rely on metal ions for their activity .
Pharmacokinetics
The pharmacokinetics of EDTA are complex and can vary depending on the specific form of the compound and the route of administration. Once in the body, it can bind to metals and is then excreted in the urine .
Result of Action
The primary result of EDTA’s action is the removal of heavy metals from the body . This can have various effects at the molecular and cellular level, depending on the specific metals involved and their roles in biological processes .
Action Environment
The action of EDTA can be influenced by various environmental factors. For instance, its ability to chelate metals can be affected by the pH of the environment . Moreover, EDTA is incompatible with strong oxidizing agents, metals, zinc, aluminum, carbon steel, copper, copper alloys, galvanized metals, and nickel .
生化分析
Biochemical Properties
Ethylenediaminetetraacetic acid tripotassium salt dihydrate is known to interact with various enzymes, proteins, and other biomolecules . It acts as a chelator, binding to metal ions, which can inhibit the activity of metal-dependent enzymes . The nature of these interactions is primarily chelation, where the compound forms multiple bonds with a single metal ion .
Cellular Effects
The effects of Ethylenediaminetetraacetic acid tripotassium salt dihydrate on cells are largely due to its chelating properties . By binding to metal ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, by chelating zinc or calcium ions, it may impact signal transduction pathways that rely on these ions .
Molecular Mechanism
At the molecular level, Ethylenediaminetetraacetic acid tripotassium salt dihydrate exerts its effects through its strong affinity for metal ions . It can form stable complexes with metal ions, effectively removing them from the cellular environment . This can lead to the inhibition of metal-dependent enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethylenediaminetetraacetic acid tripotassium salt dihydrate can change over time . It is known for its stability, and its chelating effects can persist for extended periods . Long-term studies have shown that it can continue to inhibit metal-dependent enzymes and influence cellular function over time .
Dosage Effects in Animal Models
The effects of Ethylenediaminetetraacetic acid tripotassium salt dihydrate can vary with different dosages in animal models . While specific dosage effects can depend on the particular model and study design, high doses could potentially lead to toxic or adverse effects due to the extensive chelation of essential metal ions .
Metabolic Pathways
Ethylenediaminetetraacetic acid tripotassium salt dihydrate is involved in metabolic pathways through its interactions with metal ions . By chelating these ions, it can influence the activity of metal-dependent enzymes and affect metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, Ethylenediaminetetraacetic acid tripotassium salt dihydrate is distributed through diffusion and possibly active transport mechanisms .
Subcellular Localization
The subcellular localization of Ethylenediaminetetraacetic acid tripotassium salt dihydrate can depend on various factors, including its interactions with other molecules and the specific cell type . It can potentially be found in various compartments or organelles, depending on these factors . Its activity or function can be influenced by its subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic acid tripotassium salt dihydrate is synthesized by neutralizing ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain the crystalline form of the compound.
Industrial Production Methods: In industrial settings, the production of ethylenediaminetetraacetic acid tripotassium salt dihydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: Ethylenediaminetetraacetic acid tripotassium salt dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. This compound does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The chelation reactions involving ethylenediaminetetraacetic acid tripotassium salt dihydrate usually occur in aqueous solutions. The presence of metal ions such as calcium, magnesium, iron, and copper is necessary for these reactions. The pH of the solution is often adjusted to optimize the chelation process.
Major Products Formed: The major products of chelation reactions with ethylenediaminetetraacetic acid tripotassium salt dihydrate are metal-ethylenediaminetetraacetic acid complexes. These complexes are highly stable and soluble in water, making them useful in various applications.
相似化合物的比较
Ethylenediaminetetraacetic acid tripotassium salt dihydrate is similar to other ethylenediaminetetraacetic acid salts, such as ethylenediaminetetraacetic acid disodium salt dihydrate and ethylenediaminetetraacetic acid dipotassium salt dihydrate. the tripotassium salt form has unique properties that make it particularly effective in certain applications:
Ethylenediaminetetraacetic acid disodium salt dihydrate: This compound is commonly used in biochemistry and molecular biology but may not be as effective in applications requiring higher solubility in water.
Ethylenediaminetetraacetic acid dipotassium salt dihydrate: While similar in function, the dipotassium salt form may have different solubility and stability characteristics compared to the tripotassium salt form.
属性
IUPAC Name |
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.3K.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFUJCWRWFQIY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17K3N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369775 | |
| Record name | EDTA tripotassium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65501-24-8 | |
| Record name | EDTA tripotassium salt dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediaminetetraacetic acid, tripotassium salt dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)













